molecular formula C12H13ClN6O B1462385 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride CAS No. 1293928-62-7

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride

Cat. No.: B1462385
CAS No.: 1293928-62-7
M. Wt: 292.72 g/mol
InChI Key: ULSYYZCXCDJJOX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a triazole derivative, followed by cyclization to

Properties

IUPAC Name

5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O.ClH/c13-6-9-14-11-10(12(19)15-9)16-17-18(11)7-8-4-2-1-3-5-8;/h1-5H,6-7,13H2,(H,14,15,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSYYZCXCDJJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)CN)N=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 2
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 3
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 4
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 5
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride

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